molecular formula C10H6Cl2N2 B3025197 3,6-Dichloro-4-phenylpyridazine CAS No. 41373-96-0

3,6-Dichloro-4-phenylpyridazine

Cat. No.: B3025197
CAS No.: 41373-96-0
M. Wt: 225.07 g/mol
InChI Key: QEANUHPTLLPFPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,6-Dichloro-4-phenylpyridazine typically involves the chlorination of 3,6-dihydroxy pyridazine. One common method includes reacting 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . The reaction is straightforward, offering high purity and yield. Industrial production methods often follow similar protocols, ensuring scalability and consistency in product quality .

Chemical Reactions Analysis

3,6-Dichloro-4-phenylpyridazine undergoes various chemical reactions, including:

Major products formed from these reactions include substituted pyridazines and more complex heterocyclic compounds .

Mechanism of Action

The exact mechanism of action of 3,6-Dichloro-4-phenylpyridazine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The presence of chlorine atoms and the phenyl group can enhance its binding affinity and specificity towards these targets, leading to various biological effects .

Comparison with Similar Compounds

3,6-Dichloro-4-phenylpyridazine can be compared with other pyridazine derivatives such as:

The unique combination of chlorine atoms and a phenyl group in this compound makes it particularly valuable for synthesizing a wide range of biologically active compounds .

Properties

IUPAC Name

3,6-dichloro-4-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEANUHPTLLPFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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